molecular formula C12H18N2O2 B5062558 1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperidine

1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperidine

Cat. No. B5062558
M. Wt: 222.28 g/mol
InChI Key: MIJIZQBVDGQWLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperidine” is a compound that contains an isoxazole ring, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It also contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Molecular Structure Analysis

Isoxazole is an electron-rich azole with an oxygen atom next to the nitrogen. It is also the class of compounds containing this ring . Isoxazolyl is the univalent functional group derived from isoxazole .


Chemical Reactions Analysis

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as various therapeutic agents .

Future Directions

Isoxazole and its derivatives have enormous significance in the field of drug discovery . Therefore, it is always imperative to unleash new eco-friendly synthetic strategies . This could lead to the development of new drugs with improved efficacy and fewer side effects.

properties

IUPAC Name

(3-ethyl-5-methyl-1,2-oxazol-4-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-3-10-11(9(2)16-13-10)12(15)14-7-5-4-6-8-14/h3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJIZQBVDGQWLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)N2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Ethyl-5-methyl-1,2-oxazol-4-yl)(piperidin-1-yl)methanone

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